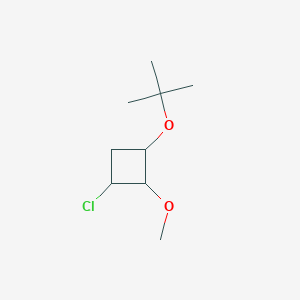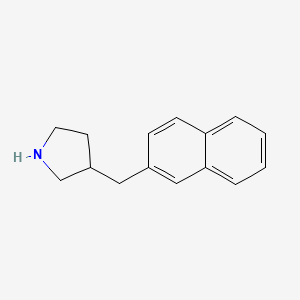
3-(Naphthalen-2-ylmethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Naphthalen-2-ylmethyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a naphthalen-2-ylmethyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its presence in various bioactive molecules. The naphthalene moiety adds aromaticity and potential for π-π interactions, making this compound interesting for various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-ylmethyl)pyrrolidine typically involves the N-arylation of pyrrolidine with a naphthalen-2-ylmethyl halide. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the coupling reaction. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Another approach involves the reductive amination of naphthalen-2-ylmethyl ketone with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures .
化学反応の分析
Types of Reactions
3-(Naphthalen-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sulfonates
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkylated or sulfonated derivatives
科学的研究の応用
3-(Naphthalen-2-ylmethyl)pyrrolidine has several applications in scientific research:
作用機序
The mechanism of action of 3-(Naphthalen-2-ylmethyl)pyrrolidine involves its interaction with molecular targets through its pyrrolidine and naphthalene moieties. The pyrrolidine ring can engage in hydrogen bonding and ionic interactions, while the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Aryl pyrrolidines: These compounds share the pyrrolidine scaffold but have different aryl substituents.
Pyrrolidine-2,5-diones: These compounds have a dione functionality, which can enhance their biological activity and specificity.
Pyrrolizines: These compounds contain a fused pyrrolidine-pyrrole system and are known for their diverse pharmacological activities.
Uniqueness
3-(Naphthalen-2-ylmethyl)pyrrolidine is unique due to the presence of the naphthalene moiety, which provides additional aromatic interactions and potential for enhanced biological activity. This makes it a valuable compound for drug discovery and development .
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
3-(naphthalen-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C15H17N/c1-2-4-15-10-12(5-6-14(15)3-1)9-13-7-8-16-11-13/h1-6,10,13,16H,7-9,11H2 |
InChIキー |
SBNPCDBUDSQMMA-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
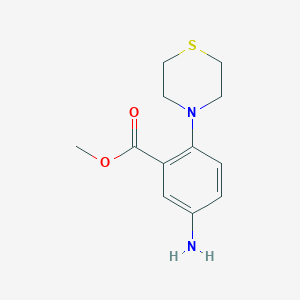
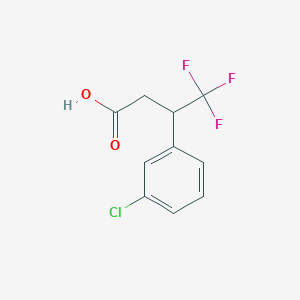
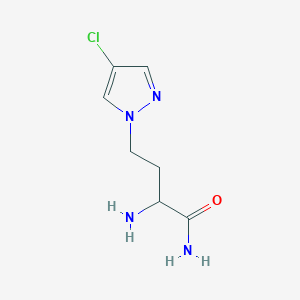


![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
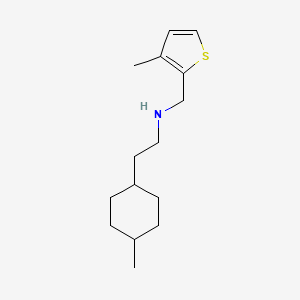
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)

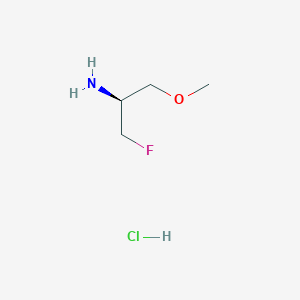
![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
